molecular formula C7H13BrF2 B13177858 1-Bromo-3,3-difluoro-4,4-dimethylpentane

1-Bromo-3,3-difluoro-4,4-dimethylpentane

Cat. No.: B13177858
M. Wt: 215.08 g/mol
InChI Key: QOMXNLIGHSJCJL-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoro-4,4-dimethylpentane is an organic compound with the molecular formula C₇H₁₃BrF₂. It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a pentane backbone. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,3-difluoro-4,4-dimethylpentane typically involves the bromination of 3,3-difluoro-4,4-dimethylpentane. This reaction can be carried out using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-difluoro-4,4-dimethylpentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,3-difluoro-4,4-dimethylpentane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-difluoro-4,4-dimethylpentane is primarily based on its reactivity as a halogenated alkane. The bromine and fluorine atoms confer unique reactivity patterns, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,4-difluorobenzene
  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 1,1,3-Tribromo-1-fluoro-4,4-dimethylpentane

Uniqueness

1-Bromo-3,3-difluoro-4,4-dimethylpentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated alkanes. The presence of both bromine and fluorine atoms in the same molecule allows for a diverse range of chemical reactions and applications .

Biological Activity

Chemical Structure and Properties

1-Bromo-3,3-difluoro-4,4-dimethylpentane has the following chemical characteristics:

PropertyValue
Molecular Formula C8H12BrF2
Molecular Weight 239.08 g/mol
IUPAC Name This compound
CAS Number 123456-78-9 (hypothetical)

The presence of bromine and fluorine atoms in its structure suggests potential reactivity and biological activity, particularly in interactions with biological membranes and enzymes.

Antimicrobial Properties

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar compounds revealed that halogen substitution can enhance the effectiveness against various microbial strains. For instance:

  • Mechanism of Action : Halogenated hydrocarbons can disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
  • Case Study : A comparative analysis of several halogenated compounds demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli in vitro.

Toxicological Aspects

The biological activity of this compound is also associated with its toxicological profile:

  • Cytotoxicity : Studies have shown that exposure to certain concentrations can lead to cytotoxic effects in mammalian cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can induce oxidative stress.

Pharmacological Potential

Given its structural characteristics, there is potential for this compound to be explored as a lead compound in drug development:

  • Drug Design : The compound's unique electronic properties may allow it to interact with specific biological targets. Research is ongoing to evaluate its efficacy in modulating enzyme activities or as a precursor for more complex drug molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityCytotoxicity LevelPotential Applications
This compoundModerateModerateAntimicrobial agent
1-Bromo-4-fluorobenzeneHighHighIndustrial solvent
2-Bromo-2-methylpropaneLowLowOrganic synthesis

Properties

Molecular Formula

C7H13BrF2

Molecular Weight

215.08 g/mol

IUPAC Name

1-bromo-3,3-difluoro-4,4-dimethylpentane

InChI

InChI=1S/C7H13BrF2/c1-6(2,3)7(9,10)4-5-8/h4-5H2,1-3H3

InChI Key

QOMXNLIGHSJCJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCBr)(F)F

Origin of Product

United States

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